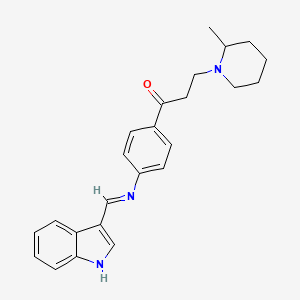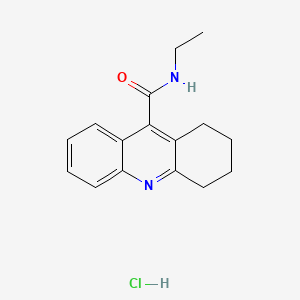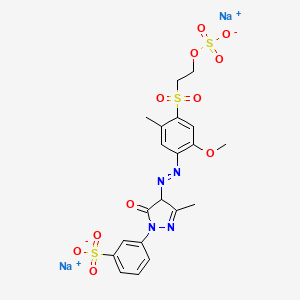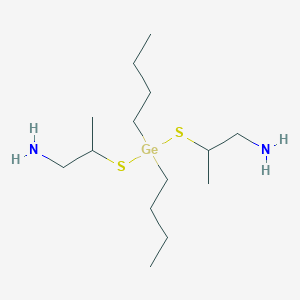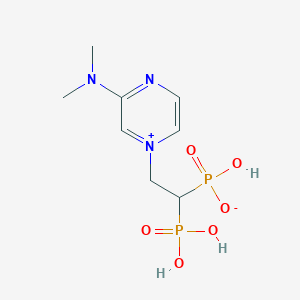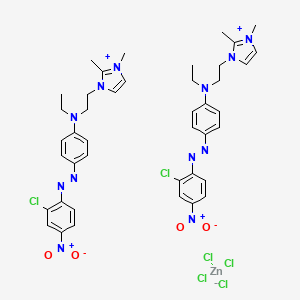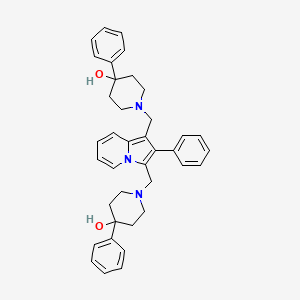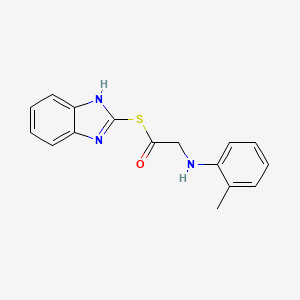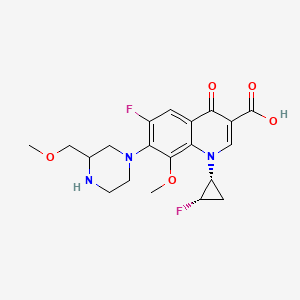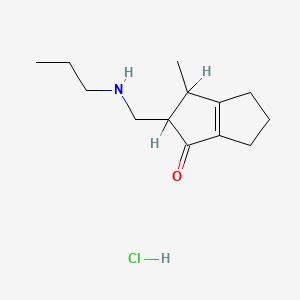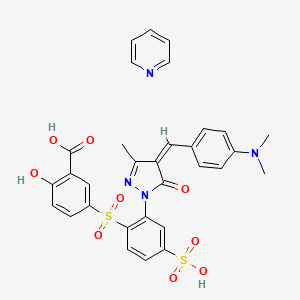
Einecs 282-122-6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
Ferromolybdenum slags are produced during the smelting process of molybdenum ores. The primary method involves the reduction of molybdenum trioxide (MoO3) with iron in an electric arc furnace. The reaction conditions typically include high temperatures (around 1600°C) and the presence of a reducing agent, such as carbon or silicon .
Industrial Production Methods
In industrial settings, ferromolybdenum is produced by mixing molybdenum oxide with iron oxide and a reducing agent, followed by heating in an electric arc furnace. The resulting molten mixture is then cooled, and the ferromolybdenum is separated from the slag. The slag, which contains various oxides and silicates, is then processed further to extract any remaining valuable metals .
化学反应分析
Types of Reactions
Ferromolybdenum slags can undergo various chemical reactions, including:
Oxidation: The oxides in the slag can react with oxygen to form higher oxidation state compounds.
Reduction: The oxides can be reduced to their elemental forms or lower oxidation states using reducing agents like carbon or hydrogen.
Substitution: The silicates in the slag can undergo substitution reactions with other metal ions.
Common Reagents and Conditions
Oxidation: Oxygen or air at high temperatures.
Reduction: Carbon, hydrogen, or other reducing agents at high temperatures.
Substitution: Metal salts or other reagents in aqueous or molten states.
Major Products Formed
Oxidation: Higher oxidation state oxides.
Reduction: Elemental metals or lower oxidation state compounds.
Substitution: New silicate compounds with substituted metal ions.
科学研究应用
Ferromolybdenum slags have various scientific research applications, including:
Chemistry: Used as a source of molybdenum and other metals for various chemical reactions and processes.
Biology: Studied for their potential use in bioremediation and as a nutrient source for certain microorganisms.
Medicine: Investigated for their potential use in medical implants and devices due to their biocompatibility and corrosion resistance.
作用机制
The mechanism by which ferromolybdenum slags exert their effects is primarily through their chemical composition and reactivity. The oxides and silicates in the slag can interact with other compounds and materials, leading to various chemical reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions .
相似化合物的比较
Similar Compounds
Ferrosilicon: An alloy of iron and silicon used in the steel industry.
Ferrovanadium: An alloy of iron and vanadium used to improve the strength and hardness of steel.
Ferrochromium: An alloy of iron and chromium used to produce stainless steel.
Uniqueness
Ferromolybdenum slags are unique due to their high molybdenum content, which imparts superior strength and corrosion resistance to steel products. Additionally, the presence of various oxides and silicates in the slag makes it a valuable source of these compounds for various industrial and research applications .
属性
CAS 编号 |
84100-43-6 |
|---|---|
分子式 |
C31H28N4O9S2 |
分子量 |
664.7 g/mol |
IUPAC 名称 |
5-[2-[(4Z)-4-[[4-(dimethylamino)phenyl]methylidene]-3-methyl-5-oxopyrazol-1-yl]-4-sulfophenyl]sulfonyl-2-hydroxybenzoic acid;pyridine |
InChI |
InChI=1S/C26H23N3O9S2.C5H5N/c1-15-20(12-16-4-6-17(7-5-16)28(2)3)25(31)29(27-15)22-14-19(40(36,37)38)9-11-24(22)39(34,35)18-8-10-23(30)21(13-18)26(32)33;1-2-4-6-5-3-1/h4-14,30H,1-3H3,(H,32,33)(H,36,37,38);1-5H/b20-12-; |
InChI 键 |
QOSXYVJWJBPYSC-GRWWMUSUSA-N |
手性 SMILES |
CC\1=NN(C(=O)/C1=C\C2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
规范 SMILES |
CC1=NN(C(=O)C1=CC2=CC=C(C=C2)N(C)C)C3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)C4=CC(=C(C=C4)O)C(=O)O.C1=CC=NC=C1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


